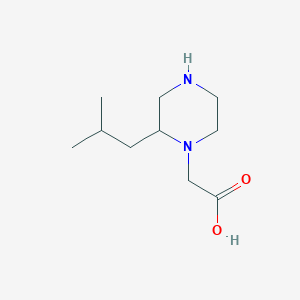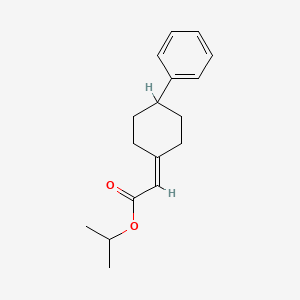![molecular formula C15H10BrN3O6S3 B12638882 2-Bromo-N-[5-(4-nitrobenzene-1-sulfonyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide CAS No. 919787-02-3](/img/structure/B12638882.png)
2-Bromo-N-[5-(4-nitrobenzene-1-sulfonyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-N-[5-(4-nitrobenzene-1-sulfonyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide is a complex organic compound that features a bromine atom, a nitrobenzene sulfonyl group, and a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[5-(4-nitrobenzene-1-sulfonyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide typically involves multiple steps. The process begins with the nitration of benzene to introduce the nitro group, followed by sulfonation to add the sulfonyl group. The thiazole ring is then introduced through a cyclization reaction. Finally, bromination is performed to attach the bromine atom to the desired position .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and the use of catalysts can further improve the industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-N-[5-(4-nitrobenzene-1-sulfonyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br₂) and a Lewis acid catalyst such as FeBr₃.
Nucleophilic Substitution: Typical nucleophiles include hydroxide ions (OH⁻) and amines.
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a metal catalyst (e.g., Pd/C) are commonly used.
Major Products
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Nucleophilic Substitution: Various substituted thiazole derivatives.
Reduction: Amino derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Bromo-N-[5-(4-nitrobenzene-1-sulfonyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Bromo-N-[5-(4-nitrobenzene-1-sulfonyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-nitrobenzene: Similar structure but lacks the thiazole ring and additional sulfonyl group.
2-Bromo-1-fluoro-4-nitrobenzene: Contains a fluorine atom instead of the thiazole ring.
4-Nitrophenyl bromide: Lacks the thiazole ring and additional sulfonyl group.
Uniqueness
2-Bromo-N-[5-(4-nitrobenzene-1-sulfonyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide is unique due to the presence of both the thiazole ring and the nitrobenzene sulfonyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
919787-02-3 |
|---|---|
Fórmula molecular |
C15H10BrN3O6S3 |
Peso molecular |
504.4 g/mol |
Nombre IUPAC |
2-bromo-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C15H10BrN3O6S3/c16-12-3-1-2-4-13(12)28(24,25)18-15-17-9-14(26-15)27(22,23)11-7-5-10(6-8-11)19(20)21/h1-9H,(H,17,18) |
Clave InChI |
BSIDBDNMCJGVHX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)S(=O)(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


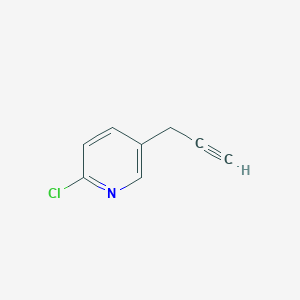
![3,3'-(Hydroxyimino)bis[1-(3-chloro-2-methylphenyl)pyrrolidine-2,5-dione]](/img/structure/B12638801.png)
![N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)-L-valine](/img/structure/B12638806.png)

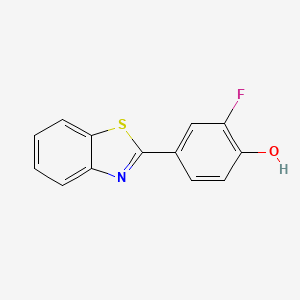
![2,2'-{(1-Methyl-1H-pyrrole-2,5-diyl)bis[(thiophen-2-yl)methylene]}bis(1-methyl-1H-pyrrole)](/img/structure/B12638832.png)
![2,2-Dimethyl-5-[(4-nitrophenyl)acetyl]-1,3-dioxane-4,6-dione](/img/structure/B12638838.png)
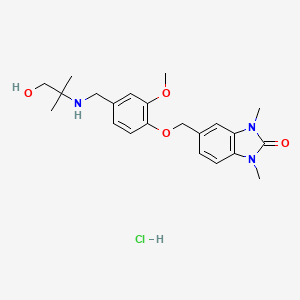

![2H-1,4-Benzothiazine-6-carboxamide, N-[[(2R)-1-ethyl-2-pyrrolidinyl]methyl]-2-[(2-fluorophenyl)methylene]-3,4-dihydro-3-oxo-, (2Z)-](/img/structure/B12638855.png)
![3-[(4-Chlorophenyl)sulfanyl]-3-(2-fluorophenyl)-1-phenylpropan-1-one](/img/structure/B12638858.png)
![1H-Inden-1-ol, 5-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-2,3-dihydro-1-Methyl-](/img/structure/B12638859.png)
